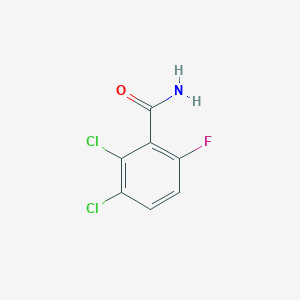![molecular formula C22H27FN2O4S B2492754 4-fluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide CAS No. 922058-68-2](/img/structure/B2492754.png)
4-fluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of complex benzenesulfonamide derivatives, including those with intricate structures similar to the compound of interest, often involves multistep reactions. For instance, the synthesis and evaluation of N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors showcase the complexity and precision required in synthesizing such compounds, highlighting the importance of specific functional group introductions for achieving high-affinity biochemical inhibition (S. Röver et al., 1997).
Molecular Structure Analysis
Molecular structure analysis is crucial for understanding the interaction mechanisms of benzenesulfonamide derivatives with biological targets. Crystal structure determination, as seen in compounds like N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide, provides insight into the spatial arrangement and potential reactive sites of the molecule (B. Al-Hourani et al., 2016).
Chemical Reactions and Properties
Benzenesulfonamide derivatives undergo various chemical reactions, influencing their biological activities. The synthesis and reactivity of these compounds, such as the creation of novel isocyanide-based multicomponent syntheses of tetrahydrobenzo[b][1,4]oxazepine derivatives, demonstrate the versatility and reactivity of the benzenesulfonamide group in forming pharmacologically relevant structures (A. Shaabani et al., 2010).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting points, and crystalline structure, are essential for their formulation and application in medicinal chemistry. Investigations into the crystal structures of closely related compounds provide valuable data for predicting the behavior of new sulfonamides in different environments (P. A. Suchetan et al., 2015).
科学的研究の応用
1. Photodynamic Therapy Application
The compound has been explored for its use in photodynamic therapy, particularly in treating cancer. A study highlighted the potential of similar benzenesulfonamide derivatives in generating singlet oxygen, a crucial component for Type II photodynamic therapy mechanisms (Pişkin, Canpolat, & Öztürk, 2020).
2. Inhibitors of Kynurenine 3-Hydroxylase
Benzenesulfonamide derivatives have been studied as high-affinity inhibitors of kynurenine 3-hydroxylase, an enzyme implicated in neurodegenerative diseases. This application suggests potential therapeutic uses for neurological conditions (Röver, Cesura, Huguenin, Kettler, & Szente, 1997).
3. Pharmacophore in Medicinal Chemistry
Studies have shown that the dibenzo[b,f][1,4]oxazepine scaffolds, which are closely related to the compound , are significant pharmacophores in medicinal chemistry. They have applications in creating chiral compounds with potential medicinal value (Li, Lin, & Du, 2019).
4. Nonlinear Optical Properties
Research into benzimidazole-tethered oxazepine heterocyclic hybrids indicates potential applications in nonlinear optical (NLO) properties. This suggests the compound's relevance in optical and electronic device technologies (Almansour, Arumugam, Kumar, Soliman, Altaf, & Ghabbour, 2016).
5. Kinase Inhibition
The benzoxazepine core, related to the compound , is present in several kinase inhibitors. These inhibitors are used in treating conditions like cancer, highlighting the potential of similar compounds in therapeutic applications (Naganathan, Andersen, Andersen, Lau, Lohse, & Sorensen, 2015).
作用機序
Target of Action
Based on its structural similarity to indole derivatives , it might interact with multiple receptors, contributing to its potential biological activity.
Biochemical Pathways
Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that the compound could potentially interact with a variety of biochemical pathways.
特性
IUPAC Name |
N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]-4-fluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27FN2O4S/c1-15(2)11-12-25-19-13-17(7-10-20(19)29-14-22(3,4)21(25)26)24-30(27,28)18-8-5-16(23)6-9-18/h5-10,13,15,24H,11-12,14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYMCDSUQNSXEDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C2=C(C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)F)OCC(C1=O)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

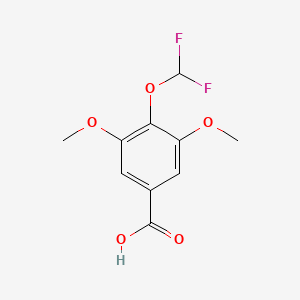
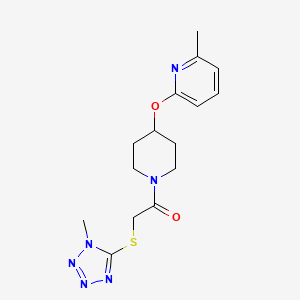
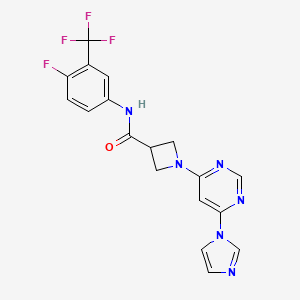
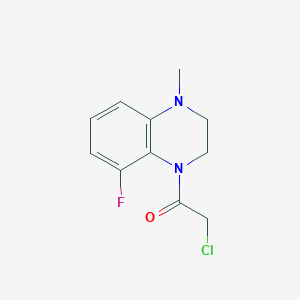
![N-(2-methylphenyl)-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2492680.png)
![(6-methoxy-1H-indol-2-yl)(4-(thiazol-2-yloxy)-[1,4'-bipiperidin]-1'-yl)methanone](/img/structure/B2492681.png)
![N-butyl-5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2492684.png)
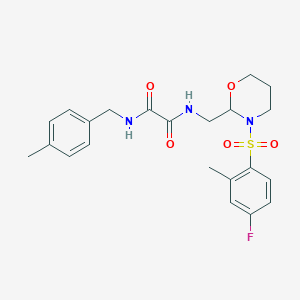
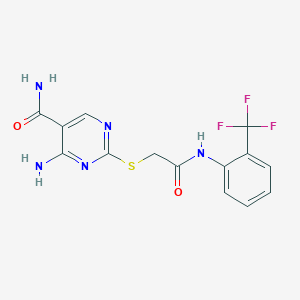
![9,9-Dioxo-1-oxa-9lambda6-thiaspiro[5.5]undecan-4-amine;hydrochloride](/img/structure/B2492689.png)
![Methyl 2-[(4aR,8aS)-2,3,4,5,6,7,8,8a-octahydro-1H-quinolin-4a-yl]acetate;hydrochloride](/img/structure/B2492691.png)
![5H,6H,7H,8H-imidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B2492692.png)

